2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
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Overview
Description
Auristatin F is a synthetic analogue of the natural compound dolastatin 10, which is derived from the marine shell-less mollusk Dolabella auricularia . It is a potent antineoplastic agent used primarily in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy . Auristatin F works by inhibiting cell division, making it a valuable tool in the fight against various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Auristatin F is synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-Boc-DAP (P4) and phenylalanine hydrochloride to produce a dipeptide subunit, followed by further coupling reactions to form the complete auristatin F molecule . The reaction conditions often include the use of coupling reagents such as COMU and bases like diisopropyl ethylamine .
Industrial Production Methods: Industrial production of auristatin F involves large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Auristatin F undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Auristatin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of peptide synthesis and modification.
Biology: Auristatin F is employed in the investigation of microtubule dynamics and cell division.
Medicine: The primary application of auristatin F is in the development of ADCs for targeted cancer therapy.
Mechanism of Action
Auristatin F is often compared with other auristatins, such as monomethyl auristatin E (MMAE) . While both compounds are potent antineoplastic agents, they differ in their membrane permeability and cytotoxic bystander activity. Monomethyl auristatin E is more membrane-permeable and exhibits higher bystander activity, making it effective against a broader range of cancer cells . In contrast, auristatin F is less permeable and has lower bystander activity, which can be advantageous in reducing off-target effects .
Comparison with Similar Compounds
- Monomethyl auristatin E
- Dolastatin 10
- Maytansinoids
- Tubulysins
- Pyrrolobenzodiazepines
Auristatin F’s unique properties, such as its lower membrane permeability and reduced bystander activity, make it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C40H67N5O8 |
---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
2-[[3-[1-[4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51) |
InChI Key |
LGNCNVVZCUVPOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |
Origin of Product |
United States |
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